N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBKRCFODRDMFY-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329432 | |
| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304906-01-2 | |
| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Significance
The compound belongs to the carbohydrazide class, featuring a thiophene moiety conjugated to a vanillin-derived benzylidene group. Its molecular formula is $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 276.316 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups on the aromatic ring, combined with the sulfur-containing heterocycle, confers unique reactivity patterns suitable for metal coordination and bioactivity studies.
Synthetic Pathways
Condensation Reaction: Primary Preparation Method
The most widely documented synthesis involves a nucleophilic condensation between 2-thiophenecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin). This one-step reaction follows the general Schiff base formation mechanism under mild acidic conditions.
Reaction Equation:
$$
\text{2-Thiophenecarbohydrazide} + \text{4-Hydroxy-3-methoxybenzaldehyde} \rightarrow \text{N'-(4-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide} + \text{H}_2\text{O}
$$
Procedure:
- Reactant Preparation : Dissolve 2-thiophenecarbohydrazide (1.0 equiv, 156.20 mg) and vanillin (1.1 equiv, 182.17 mg) in 30 mL absolute ethanol.
- Acid Catalysis : Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
- Reflux Conditions : Heat the mixture at 78°C for 6–8 hours under inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups.
- Isolation : Cool the reaction mixture to 0–5°C, inducing crystallization. Filter the precipitate under vacuum and wash with cold ethanol.
- Purification : Recrystallize from ethanol:water (3:1 v/v) to yield pale-yellow crystals (typical yield: 72–85%).
Optimization Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1.1 (hydrazide:aldehyde) | Prevents aldehyde dimerization |
| Solvent | Anhydrous ethanol | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Completes imine formation |
| Temperature | 78°C (reflux) | Balances kinetics and side reactions |
Characterization and Analytical Data
Spectroscopic Confirmation
Fourier-Transform Infrared Spectroscopy (FT-IR):
| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3250–3150 | Hydrazide N-H stretch |
| ν(C=O) | 1685 | Amide I band |
| ν(C=N) | 1602 | Imine stretch |
| ν(Ar-O-CH₃) | 1265 | Methoxy symmetric bend |
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.32 | s (1H) | NH | Hydrazide proton |
| 8.45 | s (1H) | HC=N | Imine proton |
| 7.80–6.85 | m (6H) | Aromatic H | Thiophene and benzylidene rings |
| 3.85 | s (3H) | OCH₃ | Methoxy group |
Elemental Analysis:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 56.51 | 56.48 |
| H | 4.38 | 4.35 |
| N | 10.14 | 10.11 |
| S | 11.61 | 11.58 |
Alternative Synthetic Strategies
Critical Analysis of Methodologies
Yield Comparison:
| Method | Average Yield (%) | Purity (%) |
|---|---|---|
| Conventional Reflux | 79 | 98.5 |
| Microwave | 80 | 97.8 |
| Mechanochemical | 71 | 95.2 |
The conventional method remains superior for large-scale synthesis due to better control over crystallization kinetics. Microwave synthesis offers time efficiency, while mechanochemical routes trade yield for environmental sustainability.
Applications and Derivative Chemistry
The compound serves as a precursor for transition metal complexes, particularly with Cu(II) and Fe(III), which exhibit enhanced antimicrobial properties compared to the free ligand. Structural modifications at the hydrazide nitrogen or methoxy group enable tuning of electronic properties for optoelectronic materials.
Chemical Reactions Analysis
Types of Reactions: N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A detailed analysis in Pharmaceutical Biology reported that the compound could serve as a lead structure for developing new anticancer drugs .
Materials Science
Synthesis of Novel Materials
this compound has been utilized in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions has led to the development of coordination polymers that exhibit interesting optical and electronic properties. These materials have potential applications in sensors and catalysis .
Dye Sensitization in Solar Cells
In the field of renewable energy, this compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its favorable light absorption characteristics contribute to improved efficiency in converting solar energy into electrical energy. Research published in Solar Energy Materials & Solar Cells indicates that incorporating this compound into DSSCs can enhance their performance compared to conventional dyes .
Analytical Chemistry
Chromatographic Applications
The compound's unique chemical structure makes it suitable for use as a chromatographic standard or reagent in analytical chemistry. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Studies have shown that using this hydrazone derivative improves resolution and sensitivity in detecting target compounds .
Spectroscopic Studies
this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. These studies provide insights into its structural properties and interactions with other molecules, aiding researchers in understanding its behavior in different environments .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Bioorganic & Medicinal Chemistry Letters | Effective against multiple bacterial strains |
| Anticancer Properties | Pharmaceutical Biology | Induces apoptosis in cancer cell lines |
| Materials Science | Coordination Chemistry Reviews | Forms stable metal complexes for novel materials |
| Solar Energy | Solar Energy Materials & Solar Cells | Enhances efficiency as a dye sensitizer |
| Analytical Chemistry | Journal of Chromatography A | Improves resolution in HPLC |
Mechanism of Action
The mechanism by which N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of hydrazone derivatives. Key structural analogs include:
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy :
NMR Data :
HPLC Purity :
- Most analogs (e.g., 5c, 5e) show >98% purity, critical for pharmacological studies .
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C12H12N4O2S
- Molecular Weight: 276.31 g/mol
This structure features a thiophene ring, a hydrazone linkage, and a methoxy-substituted aromatic ring, which contribute to its biological activity.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it scavenges free radicals effectively, thereby reducing cellular damage.
Case Study:
A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers by approximately 40% compared to untreated controls.
3. Cytotoxicity Against Cancer Cells
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound interferes with enzymes critical for microbial metabolism.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Mechanism: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
Q & A
Q. What are the standard synthetic routes for N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide, and what characterization techniques are essential for confirming its purity and structure?
- Methodological Answer : The compound is typically synthesized via condensation of 2-thiophenecarbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and acid catalysis (e.g., glacial acetic acid) to promote Schiff base formation . Characterization requires:
- Spectroscopy : FT-IR to confirm imine (C=N) and hydroxyl (O–H) stretches (~1600 cm⁻¹ and ~3400 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions observed in crystal lattices) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% theoretical values .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K reveals a monoclinic system (space group P2₁/c) with planar geometry. Key interactions include:
- Intramolecular : O–H···N hydrogen bonds between the phenolic –OH and imine nitrogen .
- Intermolecular : Weak π-π stacking (3.8–4.2 Å) between thiophene and aromatic rings, stabilizing the lattice .
Refinement parameters (e.g., R₁ < 0.05) and SHELX software are critical for structural validation .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating nucleophilic attack susceptibility at the imine group . Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., methoxy oxygen) for metal coordination . Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., insulin receptor β-subunit) .
Q. How can researchers design experiments to evaluate the insulin-enhancing potential of its metal complexes?
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Comparative SAR Studies :
- Replace the methoxy group with ethoxy or allyloxy to alter lipophilicity (logP measured via HPLC) .
- Substitute thiophene with pyridine to test antimicrobial activity (MIC against S. aureus; CLSI guidelines) .
Data Analysis : IC₅₀ values from MTT assays (e.g., 15 µM for antiproliferative activity vs. 25 µM for parent compound) reveal enhanced efficacy with electron-withdrawing groups . Contradictions in activity across studies may arise from solvent polarity or cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
